molecular formula C18H19FN2S B2927207 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1147676-44-5

1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2927207
CAS No.: 1147676-44-5
M. Wt: 314.42
InChI Key: KTUCNSFAVJXQOR-UHFFFAOYSA-N
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Description

  • The intermediate 5-(3-fluorophenyl)thiophene is then reacted with a piperazine derivative, such as 1-(prop-2-yn-1-yl)piperazine, under nucleophilic substitution conditions to introduce the piperazine ring.
  • Final Assembly:

    • The final step involves the methylation of the piperazine nitrogen with a suitable methylating agent, such as methyl iodide, to yield the target compound.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for coupling reactions and employing automated systems for purification and isolation of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:

    • Formation of the Thiophene Ring:

      • Starting with a halogenated thiophene, such as 2-bromothiophene, undergoes a Suzuki coupling reaction with a boronic acid derivative of 3-fluorophenyl to form 5-(3-fluorophenyl)thiophene.

    Chemical Reactions Analysis

    Types of Reactions: 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

      Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

      Reduction: The alkyne group in the piperazine moiety can be reduced to an alkene or alkane.

      Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

      Reduction: Hydrogenation using palladium on carbon (Pd/C) for alkyne reduction.

      Substitution: Electrophiles such as bromine or nitronium ions for aromatic substitution.

    Major Products:

      Oxidation: Thiophene sulfoxides or sulfones.

      Reduction: Piperazine derivatives with reduced alkyne groups.

      Substitution: Halogenated or nitrated fluorophenyl derivatives.

    Scientific Research Applications

    1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

      Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

      Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

    Mechanism of Action

    The mechanism by which 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine moiety can improve solubility and bioavailability.

    Comparison with Similar Compounds

    • 1-{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
    • 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
    • 1-{[5-(3-Methylphenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

    Comparison:

    • Uniqueness: The presence of the 3-fluorophenyl group in 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine can significantly influence its biological activity and binding properties compared to other similar compounds with different substituents on the phenyl ring.
    • Activity: The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, potentially making it more effective in its applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]-4-prop-2-ynylpiperazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19FN2S/c1-2-8-20-9-11-21(12-10-20)14-17-6-7-18(22-17)15-4-3-5-16(19)13-15/h1,3-7,13H,8-12,14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KTUCNSFAVJXQOR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C#CCN1CCN(CC1)CC2=CC=C(S2)C3=CC(=CC=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19FN2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    314.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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